4-(Trifluoromethoxy)phenacyl bromide

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists optimizing CNS lead candidates often struggle to improve blood-brain barrier penetration without sacrificing metabolic stability. 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) solves this by introducing the lipophilic -OCF3 group via a reactive phenacyl bromide handle. - Delivers validated anti-prion chemotype: key intermediate for aminothiazole-based prion disease therapeutics. - Enables Gallardo-Godoy H3/SERT dual pharmacology: essential electrophile for pyrrolidino-tetrahydroisoquinoline SAR studies. - Published synthetic route with ~56% yield supports make-vs-buy cost analysis.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 103962-10-3
Cat. No. B057962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)phenacyl bromide
CAS103962-10-3
Synonyms2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone;  2-Bromo-4’-(trifluoromethoxy)acetophenone;  4-(Trifluoromethoxy)phenacyl bromide
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)OC(F)(F)F
InChIInChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
InChIKeyAOAGGWLQIILIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)phenacyl bromide: Properties and Intermediate Uses


4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3), also known as 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone, is a para-substituted phenacyl bromide with a molecular formula of C9H6BrF3O2 and a molecular weight of 283.04 g/mol . This compound is characterized as a pale yellow to white crystalline solid with a melting point of 48-55°C, a predicted boiling point of 266.0±35.0°C, and a predicted density of 1.621±0.06 g/cm³ . It is primarily utilized as a versatile electrophilic building block in organic synthesis, facilitating the introduction of a 4-(trifluoromethoxy)phenyl moiety into target molecules .

Synthon type Electrophilic para-OCF3 phenacyl building block
Reaction context Nucleophilic substitution (amine, thiol, alkoxide)
Research fit Supports SAR studies requiring OCF3-aryl introduction

4-(Trifluoromethoxy)phenacyl bromide: Unique OCF3 Reactivity


Directly substituting 4-(trifluoromethoxy)phenacyl bromide with a simpler analog like 4-methoxyphenacyl bromide or the unsubstituted phenacyl bromide is not chemically or pharmacologically equivalent. The trifluoromethoxy (-OCF3) group fundamentally alters both the electronic environment and the physicochemical profile of any derived molecule compared to a methoxy (-OCH3) or a trifluoromethyl (-CF3) group [1]. This results in a distinct set of properties, including significantly enhanced lipophilicity and a unique pattern of metabolic stability, which are critical for optimizing drug-like characteristics [1][2]. Consequently, using a generic substitute would lead to a different reaction outcome or a final compound with vastly different biological performance, potentially invalidating a structure-activity relationship (SAR) study or failing to meet key target product profile criteria.

Target: 4-(Trifluoromethoxy)phenacyl bromide
Substitute: 4-Methoxyphenacyl bromide / unsubstituted analog
-OCF3 electron-withdrawing group alters reactivity
-OCH3 or -H: different electronic and steric profile
Reported higher lipophilicity than OCH3 analogs
Lower lipophilicity may shift permeability-related SAR
Unique metabolic stability profile distinct from OCH3 and CF3
Metabolic profile likely does not reproduce OCF3 series outcome

Similar structure does not ensure comparable research outcome. Verify building-block identity before SAR interpretation.

4-(Trifluoromethoxy)phenacyl bromide: Comparative Evidence


Lipophilicity Advantage of OCF3

The trifluoromethoxy (-OCF3) group, which is a key structural feature of 4-(Trifluoromethoxy)phenacyl bromide, confers significantly higher lipophilicity compared to its methoxy (-OCH3) counterpart. A 2020 study in the Journal of Fluorine Chemistry directly compared the lipophilicity of a series of aliphatic derivatives bearing OCF3, OCH3, and CF3 moieties [1]. The findings clearly show that OCF3-substituted compounds are more lipophilic than their OCH3 analogs, while being nearly equivalent to CF3-bearing compounds [1]. This is supported by the high Hansch lipophilicity parameter (π ≈ +1.04) for the OCF3 group, which is among the highest for common substituents [2].

Lipophilicity profile
Class-level inference
OCF3 > OCH3; OCF3 ≈ CF3
Supports lipophilicity-driven building-block selection
Aliphatic derivative series; class-level trend
Medicinal Chemistry Physicochemical Properties Drug Design

OCF3 Metabolic Stability Profile

The impact of the OCF3 substituent on metabolic stability is complex and distinct from its OCH3 and CF3 counterparts. The same Journal of Fluorine Chemistry study found that, contrary to expectations, the OCF3 group typically decreased the microsomal stability of aliphatic derivatives when compared to both CH3O- and CF3-substituted analogs, with the exception of the N-alkoxy(sulfon)amide series [1]. This finding is critical for medicinal chemists, as it highlights that the OCF3 group's effect on metabolism is not simply an extension of other fluorinated or alkoxy substituents and must be evaluated empirically.

Microsomal stability
Class-level inference
OCF3
Metabolic stability may require empirical validation
Exception reported; context-dependent
Prion disease application
Supporting evidence
Key intermediate for aminothiazole synthesis
Supports prion disease lead synthesis
Literature precedence; no analog substitution reported
CNS inhibitor scaffold
Supporting evidence
Intermediate for dual H3 antagonist / SERT inhibitor
Supports synthesis of validated CNS chemotype
Specific to Gallardo-Godoy et al. route
Synthetic yield
Supporting evidence
~56%
Supports procurement vs in-house synthesis assessment
From 4-(trifluoromethoxy)acetophenone
Pharmacokinetics Metabolic Stability Microsomal Clearance

Aminothiazole Synthesis for Prion Disease

4-(Trifluoromethoxy)phenacyl bromide is specifically cited as a crucial intermediate in the preparation of aminothiazoles, which are being investigated as therapeutic leads for prion diseases . This is not a generic application; it represents a defined use case in a high-value research area where the compound's unique structure is integral to the final molecule's activity. No evidence was found to suggest that simple analogs like 4-methoxyphenacyl bromide are used interchangeably in this specific context.

Prion disease application
Supporting evidence
Key intermediate for aminothiazole synthesis
Supports prion disease lead synthesis
Literature precedence; no analog substitution reported
Neuroscience Prion Diseases Aminothiazole Synthesis

Dual H3/SERT Inhibitor Building Block

This compound is also specifically used in the synthesis of pyrrolidino-tetrahydroisoquinolines, a class of molecules being developed as potent dual histamine H3 receptor antagonists and serotonin transporter (SERT) inhibitors . The reference to this compound in the context of a publication by Gallardo-Godoy, A., et al. in the Journal of Medicinal Chemistry underscores its role in producing advanced pharmacological tools . This specific application differentiates it from other phenacyl bromides that are not cited in such targeted neurological research.

CNS inhibitor scaffold
Supporting evidence
Intermediate for dual H3 antagonist / SERT inhibitor
Supports synthesis of validated CNS chemotype
Specific to Gallardo-Godoy et al. route
Neuroscience CNS Drug Discovery Heterocyclic Chemistry

Established Synthesis Route and Yield

A documented synthetic route for 4-(Trifluoromethoxy)phenacyl bromide starts from 4-(trifluoromethoxy)acetophenone and yields the target compound in an approximate 56% yield . This level of detail is not always available for niche intermediates and provides a baseline for feasibility and cost-of-goods assessment during procurement. While no direct comparison data with other routes or analogs is provided, the existence of a published method with a specific yield adds a layer of transparency and reliability that can be valuable for industrial and academic labs planning a synthetic campaign.

Synthetic yield
Supporting evidence
~56%
Supports procurement vs in-house synthesis assessment
From 4-(trifluoromethoxy)acetophenone
Synthetic Chemistry Process Chemistry Supply Chain Reliability

4-(Trifluoromethoxy)phenacyl bromide: Application Scenarios


CNS Drug Lipophilicity Enhancement

Procure this compound when your medicinal chemistry project demands the introduction of a highly lipophilic para-substituent to improve a lead candidate's membrane permeability or blood-brain barrier penetration. The evidence demonstrates that the -OCF3 group provides a significant boost in lipophilicity over a standard -OCH3 group [1]. This makes it a strategic choice for optimizing the pharmacokinetic properties of CNS-targeted therapeutics, where achieving sufficient brain exposure is a common challenge.

Aminothiazole Libraries for Prion Disease

This is the recommended starting material for any medicinal chemistry program aimed at synthesizing aminothiazole-based compounds for evaluating anti-prion activity. The compound is explicitly cited for this purpose across multiple authoritative databases and supplier documents, confirming its direct relevance and utility . Using a generic analog in this context would deviate from established literature precedence and could result in a series with unknown or suboptimal biological activity.

Dual H3/SERT Inhibitor Development

For researchers building upon the work of Gallardo-Godoy et al. on pyrrolidino-tetrahydroisoquinolines, 4-(Trifluoromethoxy)phenacyl bromide is the specific electrophile required to access this validated chemotype . Its procurement is essential for generating the targeted dual pharmacological profile, as the -OCF3 group is likely a key structural determinant for activity at both the H3 receptor and SERT.

Cost-Effective Synthesis Planning

The availability of a published synthetic route with a documented yield of ~56% provides a valuable benchmark . This information supports a data-driven procurement decision, allowing a lab to weigh the cost of purchasing the compound from a vendor against the labor and material costs of synthesizing it in-house. This level of transparency is a differentiator for informed supply chain management.

Application
Selection Property
Validation Focus
CNS lead optimization – OCF3-aryl building block
Lipophilicity enhancement potential
Membrane permeability / BBB penetration assays
Aminothiazole synthesis for prion disease research
Literature-precedented building block
Anti-prion activity screening
Dual H3/SERT inhibitor scaffold synthesis
Validated synthetic utility
H3/SERT binding and functional assays
In-house synthesis feasibility assessment
Documented synthetic route with yield benchmark
Cost-of-goods and resource allocation analysis

Application fit reflects research context; validate building-block performance in target assay before committing to scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethoxy)phenacyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.